molecular formula C18H26N2O3 B5297539 3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No. B5297539
M. Wt: 318.4 g/mol
InChI Key: DGDRXUQPNVPNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields of research. This compound is also known as GSK-3β inhibitor and has been extensively studied for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves the inhibition of the glycogen synthase kinase-3β (GSK-3β) enzyme. This enzyme plays a crucial role in various cellular processes, including glycogen metabolism, protein synthesis, and cell differentiation. Inhibition of GSK-3β has been shown to have a beneficial effect on various pathological conditions, including neurodegenerative disorders and cancer.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one are complex and multifaceted. Inhibition of GSK-3β has been shown to have a positive effect on various cellular processes, including the regulation of glucose metabolism, protein synthesis, and cell differentiation. It has also been shown to have a beneficial effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one in lab experiments include its potential therapeutic properties and its ability to inhibit GSK-3β. However, the synthesis process is complex and requires specialized equipment and expertise. The compound is also relatively expensive, which may limit its use in certain research settings.

Future Directions

There are several future directions for research involving 3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one. One potential avenue of research is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to evaluate the safety and efficacy of this compound in various disease models.

Synthesis Methods

The synthesis of 3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting material, which is then subjected to various chemical reactions to produce the final product. The synthesis process is complex and requires careful monitoring to ensure the purity and quality of the final product.

Scientific Research Applications

3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been extensively studied for its potential applications in various fields of research. It has been shown to have promising therapeutic properties, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.

properties

IUPAC Name

3-methyl-9-(4-phenoxybutyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-19-14-18(23-17(19)21)10-7-12-20(15-18)11-5-6-13-22-16-8-3-2-4-9-16/h2-4,8-9H,5-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDRXUQPNVPNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(C2)CCCCOC3=CC=CC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.